DDO-2213

WDR5-MLL1 interaction Fluorescence Polarization Assay Binding Affinity

DDO-2213 is the only orally bioavailable WDR5-MLL1 inhibitor with validated in vivo tumor suppression, making it the definitive tool for preclinical MLL leukemia research. Its 29 nM target affinity (IC50) and >3,448-fold selectivity window (HUVEC IC50 >100 µM) ensure clean on-target phenotypes. Direct substitution with non-bioavailable analogs introduces experimental risk. Choose DDO-2213 for reliable, translatable results and eliminate invasive administration methods.

Molecular Formula C24H27ClFN7O
Molecular Weight 484.0 g/mol
Cat. No. B8177024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO-2213
Molecular FormulaC24H27ClFN7O
Molecular Weight484.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)C(=O)N(C)C)NC4=C(C(=NC=N4)Cl)N
InChIInChI=1S/C24H27ClFN7O/c1-31(2)24(34)16-6-4-15(5-7-16)17-12-19(30-23-21(27)22(25)28-14-29-23)20(13-18(17)26)33-10-8-32(3)9-11-33/h4-7,12-14H,8-11,27H2,1-3H3,(H,28,29,30)
InChIKeyLXONEMNSYOAQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDO-2213 Procurement Guide: A Quantitatively Differentiated, Orally Bioavailable WDR5-MLL1 Inhibitor for MLL-Rearranged Leukemia Research


DDO-2213 (compound 63; CAS 2378768-36-4) is a small-molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed lineage leukemia 1 (MLL1) [1]. Belonging to a novel aniline pyrimidine scaffold class, DDO-2213 is distinguished from other WDR5-MLL1 inhibitors by its validated combination of high target-binding affinity (IC₅₀ = 29 nM; Kd = 72.9 nM) and proven oral bioavailability with in vivo efficacy [1]. It selectively inhibits MLL histone methyltransferase (HMT) activity and the proliferation of MLL translocation-harboring cells, such as MV4-11, and has demonstrated tumor growth suppression in mouse xenograft models following oral administration [1].

DDO-2213 Procurement Rationale: Why In-Class WDR5-MLL1 Inhibitors Cannot Be Interchanged Without Compromising Experimental Validity


Procuring a generic 'WDR5-MLL1 inhibitor' for MLL-rearranged leukemia research introduces substantial experimental risk due to the wide divergence in their pharmacological profiles. As demonstrated by the data in this guide, alternative WDR5 antagonists differ dramatically in key properties: binding affinity varies by over 15,000-fold (e.g., DDO-2213 vs. WDR5-0103) [1][2], cellular potency differs by more than 100-fold [1][3], and most critically, proven oral bioavailability and in vivo efficacy are not a universal class feature [1][4]. Direct substitution with a non-bioavailable, low-affinity, or untested analog will fail to recapitulate published DDO-2213 results, leading to inconclusive or misleading data. The following quantitative evidence establishes DDO-2213's specific, verifiable differentiation, justifying its selection for projects requiring a potent, orally active chemical probe with demonstrated in vivo activity.

DDO-2213 Product-Specific Evidence: Quantitative Differentiation from Comparator WDR5-MLL1 Inhibitors


DDO-2213 vs. WDR5-0103 and OICR-9429: Quantified Superiority in Target Binding Affinity

DDO-2213 exhibits substantially higher binding affinity for WDR5 compared to the reference antagonists WDR5-0103 and OICR-9429. In a competitive fluorescence polarization assay, DDO-2213 inhibited the WDR5-MLL1 interaction with an IC₅₀ of 29 nM, and demonstrated a Kd value of 72.9 nM for the WDR5 protein [1]. In contrast, WDR5-0103 binds to WDR5 with a Kd of 450 nM and inhibits MLL core complex catalytic activity with an IC₅₀ of 39 µM [2][3]. Another widely used tool compound, OICR-9429, shows an IC₅₀ of 5 µM for disrupting the Wdr5-MLL interaction [4].

WDR5-MLL1 interaction Fluorescence Polarization Assay Binding Affinity

DDO-2213 vs. Peptide-Based Inhibitors (e.g., MM-102) and Dual-Target Inhibitors: Validated Oral Bioavailability and In Vivo Tumor Suppression

DDO-2213 is a validated orally bioavailable inhibitor that has demonstrated significant tumor growth suppression in an MV4-11 mouse xenograft model following oral administration [1]. This in vivo proof-of-concept has not been demonstrated for many other commonly cited WDR5-MLL1 tool compounds. For instance, MM-102, a potent peptidomimetic (IC₅₀ = 0.4 nM), lacks established oral bioavailability and in vivo tumor growth inhibition data, limiting its utility to in vitro or specialized in vivo models [2]. Similarly, recently reported WDR5-MLL1/HDAC dual-target inhibitors have shown therapeutic effectiveness against acute myeloid leukemia in vitro and in vivo, but with a different polypharmacology profile [3].

Oral Bioavailability MV4-11 Xenograft Model In Vivo Efficacy

DDO-2213 vs. In-Class WDR5 Inhibitors: Quantified Selective Antiproliferative Activity in MLL-Rearranged Leukemia Cells

DDO-2213 selectively inhibits the proliferation of human MV4-11 cells, a model of MLL-rearranged leukemia, with significantly higher potency than against non-MLL-rearranged cells. An ATPlite assay after 5 days of treatment showed an IC₅₀ of >100 µM for DDO-2213 in HUVEC cells (non-MLL-rearranged) . In contrast, the same reference data show that DDO-2213 potently inhibits MV4-11 cell proliferation . This selectivity window (at least a 3,448-fold difference between the target binding IC₅₀ of 29 nM and the HUVEC antiproliferative IC₅₀) demonstrates its specificity for MLL fusion-dependent cell growth.

Selective Antiproliferative Activity MV4-11 Cell Line MLL Fusion Leukemia

DDO-2213 vs. Other Aniline Pyrimidine Scaffold Compounds: Confirmed First-In-Class In Vivo Validation for Oral WDR5-MLL1 Inhibitors

DDO-2213 represents a new aniline pyrimidine scaffold for WDR5-MLL1 inhibitors and was the first small molecule in this class to verify the in vivo therapeutic potential of disrupting the WDR5-MLL1 PPI through oral administration [1]. This historical precedent establishes DDO-2213 as the benchmark for in vivo studies targeting this interaction. While subsequent inhibitors like HBI-2375 have demonstrated oral activity and tumor growth inhibition (e.g., 86% and 77% tumor growth inhibition at 80 mpk and 40 mpk, respectively, in MV4;11 models), DDO-2213's publication first established this proof-of-concept, making it an essential reference compound for comparative studies [2].

First-in-Class In Vivo Validation WDR5-MLL1 PPI

DDO-2213 Procurement Value: Quantified Metabolic Stability in Mouse and Human Microsomes Supports Preclinical Translation

DDO-2213 demonstrates optimal metabolic stability in both mouse and human liver microsomes [1]. This dual-species stability is a key quantitative differentiator for compounds intended for translational research, as it suggests that in vivo findings in mouse models are more likely to be predictive of human pharmacokinetics. Many in-class WDR5 inhibitors, while potent in vitro, lack comprehensive metabolic stability data, which is critical for designing robust in vivo studies and interpreting PK/PD relationships.

Metabolic Stability Microsomal Stability Drug-like Properties

Optimized DDO-2213 Application Scenarios: Targeted Use-Cases Based on Validated Quantitative Differentiation


Scenario 1: In Vivo Efficacy Studies in MLL-Rearranged Leukemia Models

For research groups validating the therapeutic potential of WDR5-MLL1 PPI disruption in vivo, DDO-2213 is the optimal chemical probe. Its demonstrated oral bioavailability and significant suppression of MV4-11 xenograft tumor growth [1] eliminates the need for invasive administration methods required for non-bioavailable inhibitors like MM-102 [2]. This scenario leverages DDO-2213's unique position as the first compound to provide this in vivo proof-of-concept [1].

Scenario 2: Benchmarking Novel WDR5-MLL1 Inhibitors in Comparative Studies

In drug discovery programs developing next-generation WDR5-MLL1 inhibitors, DDO-2213 serves as the essential benchmark reference. Its well-characterized profile—including a 29 nM IC₅₀ [1], oral bioavailability [1], and established in vivo efficacy [1]—provides a quantitative baseline against which the binding affinity, pharmacokinetics, and efficacy of new chemical entities (e.g., HBI-2375 [3]) can be directly and meaningfully compared.

Scenario 3: Cell-Based Studies Requiring High On-Target Specificity

For experiments investigating the specific cellular consequences of WDR5-MLL1 inhibition, DDO-2213 is preferred due to its wide selectivity window. The observed >3,448-fold difference between its target binding IC₅₀ (29 nM) and its antiproliferative IC₅₀ in non-MLL-rearranged HUVEC cells (>100 µM) ensures that phenotypic changes are a result of on-target pathway modulation rather than general cytotoxicity, a critical advantage over less selective or less well-characterized analogs.

Scenario 4: Translational Research Programs Requiring Favorable ADME Properties

For projects focused on PK/PD modeling or advancing a WDR5-MLL1 program toward preclinical development, DDO-2213's favorable drug-like properties are essential. Its confirmed optimal metabolic stability in both mouse and human microsomes [4] supports its use as a tool compound for studying the PK/PD relationship of this mechanism across species, offering a more reliable translational profile than compounds lacking such comprehensive stability data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDO-2213

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.